Benzyloxycarbonylalanylvaline
Overview
Description
Synthesis Analysis
The synthesis of benzyloxycarbonylalanylvaline involves protection reactions, bromination reactions, and nucleophilic reactions starting from 3-aminobenzyl alcohol. The synthesized compound's structure is typically confirmed through techniques like NMR and HRMS. This process is critical in creating intermediates that allow for further chemical transformations in organic synthesis, particularly in the development of pharmaceuticals and pesticides (H. We, 2015).
Molecular Structure Analysis
Although specific data on Benzyloxycarbonylalanylvaline's molecular structure analysis from the papers is limited, generally, the structure determination of similar organic compounds involves spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry). These techniques provide insights into the molecular framework and the spatial arrangement of atoms within the compound.
Chemical Reactions and Properties
Benzyloxycarbonylalanylvaline, like similar compounds, participates in various chemical reactions, including palladium-catalyzed cross-couplings and electrophilic amination. These reactions are foundational in organic chemistry, enabling the formation of complex molecular architectures. Such chemical properties are essential for the compound's role in synthesizing more complex molecules, especially in medicinal chemistry (Q. Zhou et al., 2013).
Scientific Research Applications
Enzyme Assays : Benzyloxycarbonyl-phenylalanyl-arginine 4-methyl-7-coumarylamide was found to be an excellent substrate for fluorimetric assays of cathepsin B (Barrett, 1980).
Aryl Hydrocarbon Hydroxylase Induction : Aryl hydrocarbon hydroxylase activity is induced in cultured human lymphocytes by 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which may share some chemical or functional similarities with Benzyloxycarbonylalanylvaline (Kouri et al., 1974).
Antihyperglycemic Agents : The synthesis of various thiazolidinediones and their antihyperglycemic potency highlights the importance of chemical synthesis and modification in pharmacology, which may be relevant to the synthesis of compounds like Benzyloxycarbonylalanylvaline (Cantello et al., 1994).
Local Anesthetics : Benzyl alcohol as an alternative local anesthetic, and its comparison with other anesthetics, provides context for understanding the potential anesthetic or medicinal properties of benzyl-based compounds, which might be indirectly relevant to Benzyloxycarbonylalanylvaline (Wilson & Martin, 1999).
Inhibitors of Human Neutrophil Elastase : The study on 4-(acyloxy)- and 4,4'-bis(acyloxy)benzophenones as potent and selective inhibitors of human neutrophil elastase may offer insights into the development of similar inhibitory compounds (Miyano et al., 1988).
Protein Tyrosine Kinases in CYP1A1 Induction : The role of protein tyrosine kinases in CYP1A1 induction by various compounds in rat hepatocytes provides a biochemical perspective that could be relevant to understanding the mechanisms by which Benzyloxycarbonylalanylvaline might act (Lemaire et al., 2004).
properties
IUPAC Name |
(2S)-3-methyl-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-10(2)13(15(20)21)18-14(19)11(3)17-16(22)23-9-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3,(H,17,22)(H,18,19)(H,20,21)/t11-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDUZLXFEMEMNF-AAEUAGOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyloxycarbonylalanylvaline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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